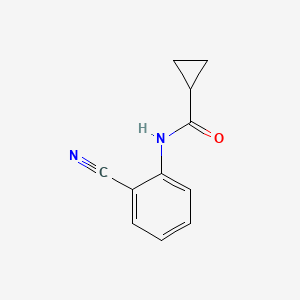

N-(2-cyanophenyl)cyclopropanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-9-3-1-2-4-10(9)13-11(14)8-5-6-8/h1-4,8H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEUMLAOXFFPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Cyanophenyl Cyclopropanecarboxamide

Synthetic Routes for the Cyclopropanecarboxamide (B1202528) Core Scaffold

Classical Amide Bond Formation Strategies

The most direct and widely practiced method for constructing the amide bond in N-(2-cyanophenyl)cyclopropanecarboxamide involves the reaction of a cyclopropanecarboxylic acid derivative with 2-aminobenzonitrile (B23959). This approach is a cornerstone of organic synthesis and can be accomplished using several activating reagents. researchgate.netrsc.org

One common strategy is the conversion of cyclopropanecarboxylic acid to a more reactive species, such as an acyl chloride. Cyclopropanecarbonyl chloride, a commercially available reagent, readily reacts with 2-aminobenzonitrile in the presence of a base to afford the desired amide. organic-chemistry.org The base is necessary to neutralize the hydrochloric acid byproduct of the reaction.

Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of cyclopropanecarboxylic acid and 2-aminobenzonitrile. mit.edu These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction. The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sensitive functional groups.

A one-pot synthesis of amides from carboxylic acids using thionyl chloride (SOCl₂) as an activating agent has also been developed. rsc.org This method provides an efficient route to secondary and tertiary amides and has been shown to be effective even with sterically hindered amines. rsc.org The reaction proceeds with almost complete retention of stereochemical integrity for chiral substrates. rsc.org

| Reagent 1 | Reagent 2 | Method | Product |

| Cyclopropanecarbonyl chloride | 2-Aminobenzonitrile | Acyl chloride addition | This compound |

| Cyclopropanecarboxylic acid | 2-Aminobenzonitrile | Peptide coupling (e.g., DCC) | This compound |

| Cyclopropanecarboxylic acid | 2-Aminobenzonitrile | Activation with SOCl₂ | This compound |

Cyclopropanation Reactions for Substituted Precursors

An alternative strategy involves the formation of the cyclopropane (B1198618) ring on a precursor that already contains the N-(2-cyanophenyl)amide functionality. This approach would typically start with the synthesis of N-(2-cyanophenyl)acrylamide, an α,β-unsaturated amide. The double bond in this precursor can then be subjected to a cyclopropanation reaction to form the desired three-membered ring.

The Simmons-Smith reaction is a well-established method for the stereospecific cyclopropanation of alkenes. rsc.orgsemanticscholar.orgrsc.org This reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene group across the double bond. rsc.orgsemanticscholar.org The reaction is known to be sensitive to steric effects and can be directed by nearby hydroxyl groups. rsc.org For electron-deficient alkenes, such as acrylamides, modifications to the Simmons-Smith reaction, like the use of diethylzinc (the Furukawa modification), can lead to improved results. semanticscholar.orgresearchgate.net

Recent advancements have shown that nickel-catalyzed cyclopropanation of electron-deficient alkenes, including amides, with diiodomethane and diethylzinc can be highly effective, significantly accelerating the reaction. rsc.org Furthermore, catalytic methods for the selective cyclopropanation of electron-deficient olefins using transition metal catalysts like rhodium have been developed. rsc.org These methods can offer high yields and, in some cases, high enantioselectivity when chiral catalysts are employed. rsc.org

| Precursor | Reaction | Reagents | Product |

| N-(2-cyanophenyl)acrylamide | Simmons-Smith Reaction | CH₂I₂, Zn-Cu or Et₂Zn | This compound |

| N-(2-cyanophenyl)acrylamide | Nickel-catalyzed Cyclopropanation | CH₂I₂, Et₂Zn, Ni catalyst | This compound |

| N-(2-cyanophenyl)acrylamide | Rhodium-catalyzed Cyclopropanation | Diazo compound, Rh catalyst | This compound |

Advanced Synthesis of this compound and Its Derivatives

Modern synthetic chemistry offers powerful tools for the construction of complex molecules, and palladium-catalyzed cross-coupling reactions are at the forefront of these methods for forming carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Palladium catalysts play a pivotal role in modern organic synthesis, facilitating the formation of C-C and C-N bonds with high efficiency and selectivity under mild conditions. nih.gov These methods are particularly valuable for the synthesis of pharmaceuticals and other highly functionalized molecules. nih.gov

While the Suzuki-Miyaura coupling is predominantly known for the formation of carbon-carbon bonds, its application in forming carbon-nitrogen bonds is an area of growing interest. researchgate.netnih.gov In the context of synthesizing this compound, a Suzuki-Miyaura type reaction could potentially be envisioned, although it represents a non-traditional application of this methodology. A hypothetical approach might involve the coupling of a cyclopropylboronic acid derivative with 2-aminobenzonitrile or the coupling of 2-cyanophenylboronic acid with cyclopropanecarboxamide. However, the direct C-N coupling via Suzuki-Miyaura reaction is less common than the Buchwald-Hartwig amination for this type of transformation.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. rochester.edu This reaction has become a mainstay in medicinal and process chemistry due to its broad substrate scope and functional group tolerance. rochester.edu

The synthesis of this compound via a Buchwald-Hartwig reaction would involve the coupling of cyclopropanecarboxamide with a suitable 2-halobenzonitrile, such as 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile. The reaction is catalyzed by a palladium source, such as Pd(OAc)₂ or a preformed palladium-ligand complex, in the presence of a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., NaOtBu, K₂CO₃). nih.gov

| Aryl Halide | Amide | Catalyst System | Product |

| 2-Bromobenzonitrile | Cyclopropanecarboxamide | Pd(OAc)₂ / XPhos, NaOtBu | This compound |

| 2-Chlorobenzonitrile | Cyclopropanecarboxamide | Pd₂ (dba)₃ / SPhos, K₂CO₃ | This compound |

Carbonylative Reactions and Isocyanide Insertion Strategies

The this compound scaffold is a suitable candidate for transition-metal-catalyzed annulation reactions using C1 sources like carbon monoxide (CO) and isocyanides. These reactions typically proceed via C-H activation directed by the amide group, leading to the formation of valuable heterocyclic structures such as quinazolinones.

In carbonylative reactions , a palladium catalyst can facilitate the coupling of the N-(2-cyanophenyl)amide moiety with CO to form an acyl-palladium intermediate. This is followed by intramolecular cyclization and reductive elimination to yield a cyclopropyl-substituted quinazolinone. While direct examples with this compound are not prevalent in the literature, analogous palladium-catalyzed carbonylative syntheses of quinazolinones from 2-aminobenzamides and aryl bromides demonstrate the feasibility of this approach nih.gov.

Isocyanide insertion strategies offer a parallel route to complex heterocycles. Rhodium catalysts, for instance, have been shown to mediate the annulation of N-acyl amides with isocyanides through C-H activation nih.gov. In a hypothetical reaction, a Rh(III) catalyst would coordinate to the amide of this compound, directing the activation of the ortho-C-H bond of the cyanophenyl ring to form a five-membered rhodacycle. Subsequent coordination and 1,1-insertion of an isocyanide into the Rh-C bond, followed by reductive elimination, would yield a 3-(imino)isoindolinone derivative, retaining the cyclopropyl (B3062369) group nih.gov.

| Reaction Type | Substrate Analogue | C1 Source | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Carbonylative Cyclization | 2-Aminobenzamide | Carbon Monoxide (CO) | Palladium Catalyst | Quinazolinone | nih.gov |

| Isocyanide Insertion | N-Benzoylsulfonamide | tert-Butyl isocyanide | [{RhCl2Cp*}2]/Cu(OAc)2·H2O | 3-(imino)isoindolinone | nih.gov |

Multi-Component Reactions (MCRs) for Scaffold Elaboration

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex products. The this compound scaffold can be conceptualized as a product of, or a participant in, such reactions. For instance, its precursor, 2-aminobenzonitrile, is a common component in MCRs.

The Ugi four-component reaction (U-4CR) , which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, could be employed to synthesize precursors to this compound nih.govnih.gov. For example, using 2-aminobenzonitrile as the amine component, along with cyclopropanecarboxylic acid, an aldehyde, and an isocyanide, would yield a complex α-acylaminocarboxamide. Subsequent transformations could then be envisioned to elaborate the scaffold further.

Similarly, the Passerini three-component reaction (P-3CR) , reacting a carboxylic acid, a carbonyl compound, and an isocyanide, offers another avenue for creating diverse molecular architectures that could incorporate the cyclopropyl or cyanophenyl motifs nih.govresearchgate.net. The utility of these MCRs lies in their ability to rapidly generate libraries of complex molecules from simple starting materials, with the potential for post-MCR modifications, such as intramolecular cyclization involving the cyano and newly formed amide groups, to build heterocyclic systems researchgate.netresearchgate.netunifr.ch.

Radical Cascade Cyclization Approaches

The cyano group in this compound is an effective radical acceptor, enabling a variety of radical cascade cyclizations for the synthesis of polycyclic nitrogen-containing heterocycles researchgate.netrsc.org. These reactions often proceed with high atom economy and can build significant molecular complexity in a single step.

A representative transformation would involve the generation of a radical species that adds to either the cyclopropyl ring or another unsaturated moiety tethered to the molecule. The resulting radical intermediate can then undergo an intramolecular cyclization by adding to the carbon-nitrogen triple bond of the cyano group. This forms an iminyl radical, which can be further trapped or participate in subsequent cyclization or hydrogen atom abstraction steps to afford the final product.

Recent studies on the radical cascade cyclization of N-(o-cyanobiaryl)acrylamides provide a strong precedent for this type of reactivity nih.govresearchgate.net. In these systems, a radical generated via photoredox or copper catalysis adds to the acrylamide (B121943) double bond. The resulting radical then cyclizes onto the ortho-cyano group, initiating a cascade that leads to complex, fused N-heterocycles nih.govresearchgate.net. This strategy highlights the potential to construct novel polycyclic frameworks from this compound derivatives under radical conditions.

Derivatization Strategies on the Cyanophenyl Moiety

The cyanophenyl moiety of this compound offers multiple sites for further chemical modification, primarily focused on the transformation of the nitrile group.

Reduction of the Cyano Group: The nitrile can be selectively reduced to a primary amine (aminomethyl group) using various reagents. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) is a common and efficient method researchgate.netwikipedia.org. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes can be employed wikipedia.orgnih.govorganic-chemistry.org. The resulting ortho-aminomethyl anilide is a valuable intermediate for the synthesis of seven-membered rings and other heterocyclic systems. The choice of reducing agent is crucial to avoid the reduction of the amide functionality nih.govgoogle.com.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H2, Raney Nickel | High pressure H2, alcohol solvent | Generally tolerant of amides and esters. | researchgate.netwikipedia.org |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | Very strong; will also reduce amides and esters. | wikipedia.org |

| Diisopropylaminoborane/cat. LiBH4 | THF, 25°C to reflux | Reduces nitriles in the presence of esters and alkenes. | nih.gov |

| Cobalt(II) chloride/NaBH4 | Methanol, ambient temperature | Offers high selectivity for nitrile reduction. | google.com |

Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a primary amide (N-(2-carbamoylphenyl)cyclopropanecarboxamide) and, upon further hydrolysis, a carboxylic acid (2-(cyclopropanecarboxamido)benzoic acid) researchgate.net. This transformation provides access to important precursors for quinazolinones and other condensed heterocyclic systems through subsequent cyclization reactions. Mild, non-aqueous basic conditions (e.g., NaOH in methanol/dichloromethane) have been developed for the selective conversion of nitriles to primary amides researchgate.net.

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Reaction Pathway Elucidation for Key Bond-Forming Steps

The cyclization reactions involving the N-(2-cyanophenyl)amide scaffold proceed through distinct mechanistic pathways.

Acid-Catalyzed Cyclization: In the presence of a strong acid, the amide oxygen can be protonated, and the nitrile nitrogen can also be protonated, increasing the electrophilicity of their respective carbon atoms. Intramolecular attack of the amide nitrogen onto the activated nitrile carbon (a Ritter-type reaction) can lead to a cyclized intermediate, which upon tautomerization and/or hydrolysis can yield quinazolinone derivatives.

Radical Cascade Cyclization: The mechanism typically begins with the generation of an external radical which adds to an unsaturated bond in the substrate. The key bond-forming step is the subsequent intramolecular addition of the newly formed radical onto the electrophilic carbon of the cyano group, forming a six-membered ring and a transient iminyl radical researchgate.net. This iminyl radical can then undergo further reactions, such as homolytic aromatic substitution or hydrogen atom abstraction, to complete the cascade and form the final, stable heterocyclic product researchgate.net. Density Functional Theory (DFT) calculations on related systems have been used to model the activation energies of these intramolecular cyclization steps researchgate.netnih.gov.

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Metal-catalyzed reactions involving this compound are governed by specific catalytic cycles, which vary depending on the metal and the reactants.

Palladium-Catalyzed Carbonylative Cyclization: A plausible cycle begins with the oxidative addition of a Pd(0) species to an aryl halide (if used as a co-reactant) or through C-H activation at the ortho position of the cyanophenyl ring, directed by the amide group, to form an aryl-Pd(II) complex. This is followed by the insertion of carbon monoxide into the aryl-Pd bond to form an acyl-palladium intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen onto the activated acyl group, followed by reductive elimination, regenerates the Pd(0) catalyst and releases the quinazolinone product nih.govnih.gov.

Rhodium-Catalyzed Isocyanide Insertion: The catalytic cycle for Rh(III)-catalyzed annulation typically starts with a directed C-H activation step. The amide group of the substrate coordinates to the Rh(III) center, facilitating the cleavage of the ortho C-H bond to form a five-membered rhodacycle intermediate. An isocyanide molecule then coordinates to the rhodium center and inserts into the Rh-C bond. The cycle is completed by reductive elimination of the product, which is often coupled with an oxidation step (e.g., by a copper co-catalyst) to regenerate the active Rh(III) catalyst nih.govnih.govresearchgate.netsemanticscholar.org. DFT studies have been instrumental in elucidating the energetics of these steps, including C-H cleavage and reductive elimination nih.govsemanticscholar.org.

Insufficient Data for Comprehensive Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available analytical and spectroscopic data for the compound this compound. Despite targeted searches for its structural elucidation, detailed experimental findings from key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are not sufficiently available to construct a thorough and authoritative scientific article as requested.

While general principles of spectroscopy can predict the expected spectral characteristics of this compound based on its functional groups—a cyclopropyl ring, an amide linkage, a phenyl ring, and a nitrile group—the absence of specific, experimentally-derived data precludes a detailed and accurate analysis. Authoritative scientific work requires precise, peer-reviewed data, which appears to be unpublished or otherwise inaccessible for this particular compound.

Therefore, the creation of a detailed article under the section "2.4. Analytical and Spectroscopic Characterization Techniques for Structural Elucidation," complete with the required data tables and in-depth research findings, cannot be completed at this time.

Molecular and Electronic Structure Theory of N 2 Cyanophenyl Cyclopropanecarboxamide

Conformational Analysis of the Cyclopropanecarboxamide (B1202528) Framework

The conformational landscape of N-(2-cyanophenyl)cyclopropanecarboxamide is primarily dictated by the rotational barriers around the single bonds of the amide linkage and the orientation of the cyclopropyl (B3062369) and cyanophenyl groups. The inherent rigidity of the cyclopropane (B1198618) ring and the phenyl ring limits the conformational flexibility to the torsion angles involving the amide bond.

The amide bond itself is known to have a significant barrier to rotation due to partial double bond character, leading to a predominantly planar conformation. Two primary conformations arise from the orientation of the cyclopropyl group relative to the N-H bond: a syn-periplanar and an anti-periplanar arrangement. In the syn conformation, the cyclopropyl group is on the same side of the C-N bond as the hydrogen atom, while in the anti conformation, they are on opposite sides. The relative stability of these conformers is influenced by steric hindrance between the cyclopropyl group and the cyanophenyl ring.

Table 1: Key Dihedral Angles in Conformational Analysis

| Dihedral Angle | Description | Expected Range (degrees) |

| O=C-N-H | Defines the planarity of the amide bond | ~180 (trans) |

| C(ring)-C(=O)-N-C(aryl) | Describes the orientation of the aryl group | Variable, influencing steric interactions |

| H-N-C(aryl)-C(cyano) | Indicates the position of the cyano group | Influences potential intramolecular interactions |

Quantum Chemical Studies of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of this compound. researchgate.net Methods such as B3LYP with a 6-31G** basis set are commonly used to optimize the molecular geometry and calculate various electronic properties. scispace.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental descriptors of chemical reactivity. The HOMO is typically localized on the electron-rich regions of the molecule, such as the phenyl ring and the amide group, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient areas, like the cyano group and the carbonyl carbon, highlighting the regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen of the cyano group, indicating their role as hydrogen bond acceptors. Positive potential (blue) would be expected around the amide hydrogen, highlighting its donor character.

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Illustrative)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule |

| Chemical Hardness | 2.65 eV | Resistance to change in electron configuration |

| Electrophilicity Index | 1.8 eV | Propensity to accept electrons |

Intramolecular Interactions and Their Influence on Molecular Conformation

The conformation of this compound is further stabilized by a network of weak intramolecular interactions. While lacking strong conventional hydrogen bond donors and acceptors in close proximity, the molecule can exhibit non-conventional hydrogen bonds, such as C-H···O and C-H···N interactions.

A plausible intramolecular interaction involves a hydrogen atom from the cyclopropyl ring and the carbonyl oxygen. The formation of such a five or six-membered ring through this interaction can significantly influence the orientation of the cyclopropyl group relative to the amide plane. Similarly, a weak interaction between a hydrogen atom on the phenyl ring and the nitrogen of the cyano group, or even the carbonyl oxygen, could play a role in restricting the rotation around the N-C(aryl) bond.

Theoretical Analysis of Tautomeric Forms and Isomeric Structures

Tautomerism in this compound is theoretically possible, primarily through amide-iminol tautomerization. This process involves the migration of the amide proton to the carbonyl oxygen, resulting in an iminol form.

However, computational studies on amides consistently show that the amide tautomer is significantly more stable than the iminol form. The energy difference is typically large, making the population of the iminol tautomer negligible under normal conditions. The greater stability of the amide form is attributed to the higher bond energy of the C=O double bond compared to the C=N double bond and the favorable resonance stabilization of the amide group.

Besides tautomerism, the existence of rotational isomers, or atropisomers, is a possibility if the rotation around the N-C(aryl) bond is sufficiently hindered. The steric bulk of the ortho-cyano group and the cyclopropanecarboxamide moiety could create a significant energy barrier to rotation. If this barrier is high enough to allow for the isolation of the different conformers at room temperature, they would be considered atropisomers. Computational methods can be employed to calculate the rotational energy barrier and determine the likelihood of atropisomerism in this molecule.

Reaction Mechanisms and Chemical Reactivity of N 2 Cyanophenyl Cyclopropanecarboxamide

Mechanisms of Cyclopropane (B1198618) Ring Transformations

The cyclopropane ring, characterized by its significant ring strain, is susceptible to various ring-opening reactions. These transformations can be initiated through different mechanisms, depending on the reaction conditions and the presence of catalysts.

Ring-Opening Pathways in Chemical and Enzymatic Contexts

Chemical Pathways: In chemical reactions, the ring-opening of cyclopropanes, particularly those activated by adjacent electron-withdrawing or -donating groups, can proceed via several pathways. For aryl cyclopropanes, visible-light-mediated photoredox catalysis can induce ring-opening. This process often involves the formation of a radical cation intermediate, leading to the cleavage of a C-C bond. Lewis acids can also promote the ring-opening of cyclopropyl (B3062369) amides, sometimes leading to rearrangement products like N-(2-chloropropyl)amides or cyclization to form oxazolines. In the presence of a strong acid, the amide carbonyl can be protonated, which can facilitate the cleavage of the vicinal C1-C2 bond of the cyclopropane ring.

Reductive opening of the cyclopropane ring can also be achieved. For instance, electrochemical reduction of Ni(II)-Schiff base complexes of cyclopropanated amino acids leads to the formation of a radical anion, which subsequently undergoes ring-opening.

Enzymatic Pathways: In biological systems, enzymes can catalyze the opening of cyclopropane rings. These reactions often proceed through the formation of carbocation intermediates. For example, the biosynthesis of certain natural products containing cyclopropane rings involves enzymes that stabilize a carbocationic transition state, leading to a controlled ring-opening and subsequent functionalization. While specific enzymatic transformations of N-(2-cyanophenyl)cyclopropanecarboxamide have not been detailed in the literature, the known mechanisms for other cyclopropane-containing compounds suggest that enzymatic hydrolysis or oxidation could lead to ring-opened metabolites.

Cyclopropane Participation in Concerted and Stepwise Reactions

The participation of the cyclopropane ring in reactions can be either concerted (bonds are broken and formed in a single step) or stepwise (involving one or more intermediates).

Concerted Reactions: Cycloaddition reactions involving cyclopropanes can be concerted. For instance, the [3+2] cycloaddition of donor-acceptor cyclopropanes with various dipolarophiles can proceed through a concerted mechanism, leading to the formation of five-membered rings.

Stepwise Reactions: Many ring-opening reactions of cyclopropanes proceed through a stepwise mechanism. The formation of a zwitterionic or radical intermediate is characteristic of a stepwise pathway. For example, the ring-opening of donor-acceptor cyclopropanes often involves a zwitterionic intermediate where the charges are stabilized by the respective donor and acceptor groups. Similarly, radical-initiated ring-opening reactions proceed via radical intermediates. NMR studies of certain annulation reactions involving cyclopropanes have provided evidence for stepwise mechanisms, starting with a kinetically driven step followed by rearrangement to a more thermodynamically stable product.

Reactivity of the Amide Linkage

The amide bond in this compound is a robust functional group, but it can undergo reaction under specific conditions.

Hydrolytic Stability and Pathways

Amide bonds are generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, they can be cleaved to yield a carboxylic acid and an amine.

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then breaks down to form the carboxylic acid (cyclopropanecarboxylic acid) and the protonated amine (2-aminobenzonitrile). The presence of an electron-rich aromatic acyl group can surprisingly accelerate the hydrolysis of a remote amide bond under mild acidic conditions.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels the amide anion to form the carboxylic acid, which is deprotonated under the basic conditions to form a carboxylate salt. The amine (2-aminobenzonitrile) is also liberated. The rate of alkaline hydrolysis of amides can be influenced by the nature of the acyl group and the leaving group amine.

| Condition | Reactants | Products |

| Acidic Hydrolysis | This compound, H₃O⁺ | Cyclopropanecarboxylic acid, 2-Aminobenzonitrile (B23959) |

| Basic Hydrolysis | This compound, OH⁻ | Cyclopropanecarboxylate, 2-Aminobenzonitrile |

Amide N-Substitution Reactions

The hydrogen atom on the nitrogen of the amide can be substituted, leading to N-substituted products. These reactions typically require a strong base to deprotonate the amide nitrogen, forming an amidate anion, which can then react with an electrophile.

N-Alkylation: N-alkylation of amides can be achieved using an alkyl halide in the presence of a strong base. For instance, C-alkylation of N-alkylamides with styrenes has been reported to proceed in the presence of air. While specific N-alkylation of this compound has not been detailed, analogous reactions suggest this transformation is feasible.

Reactivity of the Nitrile Group in the Cyanophenyl Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds in two stages: first to an amide (2-carbamoyl-N-cyclopropylbenzamide) and then to a carboxylic acid (2-carboxy-N-cyclopropylbenzamide). Milder reaction conditions can sometimes allow for the isolation of the intermediate amide.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction would yield N-(2-(aminomethyl)phenyl)cyclopropanecarboxamide.

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile to form an imine anion, which upon hydrolysis yields a ketone.

Intramolecular Cyclization: The ortho positioning of the nitrile and amide groups in this compound presents the possibility of intramolecular cyclization reactions. For example, treatment of ortho-cyano amides with a strong base can lead to deprotonation of the amide nitrogen, followed by nucleophilic attack on the nitrile carbon to form a five- or six-membered ring after rearrangement. Redox cyclization of amides with nitrous oxide has also been reported for the synthesis of heterocycles. Eco-friendly intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamides have been developed, suggesting that similar transformations could be possible for this compound under appropriate conditions.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Amine |

| Reaction with Grignard Reagent | R-MgX, then H₂O | Ketone |

| Intramolecular Cyclization | Base | Heterocycle |

Nucleophilic Addition Reactions to the Nitrile

The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. Such reactions are fundamental to the chemical transformations of nitriles.

One of the most significant reactions involving the nitrile group in this context is intramolecular nucleophilic attack, often leading to the formation of heterocyclic structures like quinazolinones. While direct studies on this compound are not prevalent, extensive research on analogous N-aryl amides demonstrates that the amide nitrogen can act as an internal nucleophile. Under basic or metal-catalyzed conditions, the amide nitrogen can attack the electrophilic carbon of the nitrile group, initiating a cyclization cascade. This type of reaction is a cornerstone in the synthesis of various quinazolinone derivatives. For instance, copper-catalyzed reactions of 2-halobenzamides with nitriles, followed by an intramolecular SNAr-type cyclization, highlight the propensity of the amide moiety to participate in ring formation with a nearby electrophilic center.

Similarly, the synthesis of quinazolin-4-ones has been achieved through base-promoted cyclization of ortho-fluorobenzamides with amides. nih.gov In these cases, the initial step is an intermolecular nucleophilic substitution, followed by an intramolecular cyclization where an amide nitrogen attacks a carbonyl or an imine intermediate. These examples strongly suggest that the amide nitrogen of this compound could similarly attack the nitrile carbon, especially with appropriate activation, to form a five-membered ring intermediate that could then rearrange or react further.

The table below summarizes representative conditions for the synthesis of quinazolinones from related starting materials, illustrating the general principle of intramolecular cyclization involving an amide nucleophile.

| Starting Material | Reagents/Catalyst | Product Type | Ref. |

| 2-halobenzamides and nitriles | Cu catalyst, tBuOK | Quinazolin-4(3H)-ones | organic-chemistry.org |

| 2-aminobenzonitriles, aldehydes, arylboronic acids | Palladium catalyst | Quinazolines | organic-chemistry.org |

| o-aminobenzamides and methanol | [Cp*Ir(2,2'-bpyO)(H2O)] | Quinazolinones | organic-chemistry.org |

| 2-fluoro-N-methylbenzamide and benzamide | Cs2CO3 | 3-methyl-2-phenylquinazolin-4-one | nih.gov |

Cycloaddition Reactions Involving the Cyano Functionality

The nitrile group, with its C≡N triple bond, can participate as a 2π component in various cycloaddition reactions, providing a route to diverse heterocyclic systems. Although the nitrile is often considered a reluctant dienophile or dipolarophile in standard cycloadditions, its reactivity can be enhanced under specific conditions or with particular reaction partners.

[3+2] cycloaddition reactions, for example, involving nitrile N-oxides and alkynes, have been studied computationally to understand their regioselectivity. mdpi.com These studies show that the electronic nature of the substituents significantly influences the reaction's outcome. While not directly involving this compound, this research indicates that the cyano group can act as a dipolarophile.

Furthermore, formal [2+2+2] cycloaddition strategies have been developed for the synthesis of pyridines, where an unactivated cyano group participates as a dienophile in an intramolecular Diels-Alder reaction. researchgate.net This demonstrates that even less reactive nitriles can be coaxed into cycloaddition pathways, particularly in intramolecular scenarios where proximity and favorable transition states drive the reaction forward.

The cyclopropane ring in this compound could also play a role in cycloaddition chemistry. Donor-acceptor cyclopropanes are known to participate in (3+2)-cycloadditions with various partners. While the cyclopropane in the title compound is not a typical donor-acceptor system, its inherent ring strain could still influence or enable cycloaddition reactions under thermal or photochemical conditions. However, specific examples of cycloaddition reactions involving the entire this compound molecule are not well-documented in the literature.

Role of the Nitrile as a Radical Acceptor

The cyano group is an effective radical acceptor, a property that has been harnessed in various radical cascade reactions to construct complex molecular architectures. frontiersin.org In these reactions, a radical species adds to one of the π-bonds of the nitrile, generating an iminyl radical intermediate which can then propagate the radical chain or be quenched.

Recent studies on the photocatalytic radical cyclization of N-(o-cyanobiaryl)acrylamides provide a compelling analogy for the potential reactivity of this compound. researchgate.netnih.govrsc.org In these systems, a radical (e.g., an acyl or alkyl radical) is generated and adds to the acrylamide (B121943) double bond. The resulting carbon-centered radical then undergoes an intramolecular addition to the ortho-cyano group. researchgate.netrsc.org This key step, the intramolecular attack on the nitrile, leads to the formation of fused heterocyclic systems, such as pyrido[4,3,2-gh]phenanthridines.

This reaction pathway highlights the ability of the nitrile group in an ortho-amidoaryl context to effectively trap an intramolecular radical. The general mechanism is outlined below:

Generation of an external radical.

Addition of the radical to a tethered unsaturated system (e.g., an alkene).

Intramolecular cyclization of the newly formed radical onto the ortho-nitrile group.

Subsequent rearomatization or further reaction to yield the final product.

The table below presents findings from studies on related N-(o-cyanoaryl)acrylamide systems, which serve as a model for the potential of the nitrile in this compound to act as a radical acceptor.

| Substrate Type | Radical Source | Key Reaction Steps | Product Type | Ref. |

| N-(o-cyanobiaryl)acrylamides | Oxime esters (visible light) | Radical addition, nitrile insertion, cyclization | Acyl-containing pyrido[4,3,2-gh]phenanthridines | researchgate.netrsc.org |

| N-(o-cyanobiaryl)acrylamides | Sulfonium salts (photoredox/copper catalysis) | Methyl radical addition, cascade cyclization | Methylated benzo-fused N-heterocycles | nih.gov |

| 2-cyanoaryl acrylamides | Dicumyl peroxide | Methyl radical addition, intramolecular C-radical to nitrile addition | Benzo[h]naphtho[1,8-bc] nih.govorganic-chemistry.orgnaphthyridine | researchgate.net |

Although this compound lacks the acrylamide's alkene, a radical could potentially be generated on the cyclopropane ring or the amide nitrogen, which could then be trapped by the nitrile in a similar intramolecular fashion.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms, regioselectivity, and stereoselectivity of complex organic reactions. For a molecule like this compound, theoretical studies can offer insights into reaction pathways that may be difficult to study experimentally.

DFT calculations have been successfully employed to study reactions involving functionalities present in the target molecule. For instance, a theoretical study on the addition-cyclization-isomerization reaction of propargyl cyanamides with nucleophiles like thiols detailed a five-step reaction pathway. researchgate.net The study calculated the energies of intermediates and transition states, revealing that the reaction proceeds through nucleophilic attack on the cyano carbon, followed by intramolecular attack and proton transfers. researchgate.net Such a computational approach could be directly applied to model the intramolecular nucleophilic addition of the amide nitrogen to the nitrile carbon in this compound, predicting the activation barriers and thermodynamic feasibility of such a cyclization.

Similarly, the regiochemistry of [3+2] cycloaddition reactions involving benzonitrile (B105546) N-oxide and substituted nitroethenes has been rationalized using DFT. mdpi.com These studies analyze the frontier molecular orbitals (HOMO-LUMO) of the reactants and the activation energies of different possible pathways to predict the observed product distribution. The analysis of transition state structures revealed asynchronous bond formation, providing a detailed picture of the reaction coordinate. mdpi.com A similar computational investigation could predict the feasibility and preferred regiochemistry of cycloaddition reactions involving the cyano group of this compound with various 1,3-dipoles.

The table below summarizes the types of insights gained from theoretical studies on related reactive systems.

| Reaction Type | Computational Method | Key Findings | Ref. |

| Addition-cyclization of propargyl cyanamides | DFT | Elucidation of a five-step mechanism including nucleophilic attack, conformational change, cyclization, and proton transfers. Revealed autocatalytic role of nucleophile/solvent. | researchgate.net |

| [3+2] Cycloaddition of benzonitrile N-oxide | DFT | Prediction of regioselectivity based on activation barriers and conceptual DFT analysis. Characterization of polar, one-step mechanisms with asynchronous transition states. | mdpi.com |

| [3+2] Cycloaddition of a nitrone and an alkyne | MEDT (DFT) | Analysis of reaction pathways, stereoselectivity, and regioselectivity. Characterization of transition states and global electron density transfer to explain reactivity. | mdpi.com |

These examples underscore the value of theoretical calculations in understanding the intricate details of reaction mechanisms involving the cyano group. For this compound, such studies could predict the most likely reaction pathways under various conditions, guiding future synthetic explorations.

Structure Activity Relationship Sar and Rational Design Paradigms for N 2 Cyanophenyl Cyclopropanecarboxamide Analogues

Identification of Pharmacophoric Elements within the N-(2-cyanophenyl)cyclopropanecarboxamide Scaffold

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, three primary pharmacophoric elements can be identified:

The Cyclopropane (B1198618) Ring: This rigid, three-membered ring serves as a compact and conformationally constrained scaffold. Its unique electronic properties and three-dimensional nature allow it to orient substituents in precise vectors, which can be crucial for fitting into well-defined binding pockets. researchgate.net The rigidity of the cyclopropane unit minimizes the entropic penalty upon binding to a target protein, potentially enhancing binding affinity. researchgate.net

The Amide Linker: The central amide group (-CONH-) is a critical interaction element. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. The planarity of the amide bond also influences the relative orientation of the cyclopropane and cyanophenyl moieties.

The 2-Cyanophenyl Moiety: This aromatic ring system serves multiple roles. The phenyl ring itself can engage in hydrophobic and π-stacking interactions within the target's binding site. The nitrile group (-C≡N) at the ortho position is a key feature; it is a strong hydrogen bond acceptor and its linear geometry allows for specific, directional interactions. nih.gov The nitrile can also serve as a bioisostere for other functional groups, like a ketone, and its electron-withdrawing nature can modulate the electronic properties of the entire molecule. nih.gov

Together, these three elements form a versatile pharmacophore that can be systematically modified to optimize interactions with a variety of protein targets.

Systematic Exploration of Substituent Effects on Molecular Interactions

The potency and selectivity of this compound analogues can be fine-tuned by strategically adding or modifying substituents on its core components.

Modifications to the phenyl ring, beyond the defining 2-cyano group, can significantly impact binding affinity and pharmacokinetic properties. The addition of substituents can alter the electronic distribution, lipophilicity, and steric profile of the molecule. For instance, in related inhibitor classes, adding electron-withdrawing groups like halogens or electron-donating groups such as methoxy (B1213986) can influence how the ring interacts with the target protein and can also block or enhance metabolic susceptibility. mdpi.com

In a study of analogous carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, the nature of substituents on the phenyl ring was critical for activity. Analogues bearing a cyano (-CN) group maintained significant inhibitory activity, whereas those with trifluoromethyl (-CF3), nitro (-NO2), or methyl (-CH3) groups were inactive. This highlights the specific electronic and steric requirements of the binding pocket, where the cyano group's ability to act as a hydrogen bond acceptor is crucial. acs.org

The cyclopropane ring, while often serving as a rigid scaffold, can also be substituted to probe for additional interactions or to alter the molecule's physical properties. mdpi.com Its inherent rigidity helps to lock in a bioactive conformation, which can lead to higher potency and selectivity. researchgate.net

In the development of anaplastic lymphoma kinase (ALK) inhibitors, a fragment-based approach led to the design of novel cis-1,2,2-trisubstituted cyclopropane analogues. This strategic substitution on the cyclopropane ring allowed for the integration of fragment information with a structure-based design, ultimately leading to highly potent and selective inhibitors. acs.org The stereochemistry of substituents on the cyclopropane ring is often critical. For example, in a series of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors based on a trans-2-(pyridin-3-yl)cyclopropanecarboxamide scaffold, the trans configuration was essential for activity, demonstrating the precise geometric requirements for optimal target engagement. nih.gov

In the design of melatonin (B1676174) receptor ligands, N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives were synthesized, effectively replacing the simple phenyl ring with a more complex, basic piperidine-containing moiety. This variation at the amide linker region led to compounds with diverse functional activities at melatonin receptors. researchgate.net These studies show that significant structural changes to the "amide" portion of the scaffold can lead to analogues with entirely new pharmacological profiles.

Bioisosteric Replacements and Their Effects on Ligand-Target Engagement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. cambridgemedchemconsulting.com This approach can be used to improve potency, selectivity, or pharmacokinetic properties.

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Cyanophenyl Ring Replacements: The 2-cyanophenyl group can be replaced with other aromatic or heteroaromatic systems that mimic its size and electronic properties. For example, a pyridyl ring, particularly one with nitrogen positioned to mimic the hydrogen-bonding capability of the cyano group, could be a suitable replacement. nih.gov Saturated, rigid ring systems like bicyclo[1.1.1]pentane have also been successfully used as phenyl mimics to improve metabolic properties. nih.gov

Cyclopropane Ring Replacements: The cyclopropane ring can be replaced by other small, constrained rings such as cyclobutane (B1203170) or oxetane. These rings can act as bioisosteres for gem-dimethyl groups or other functionalities, offering a way to modulate polarity and solubility while maintaining a constrained conformation. nih.gov

Amide and Cyano Group Replacements: The amide linker itself can be replaced with bioisosteres like thioamides or triazoles to alter hydrogen bonding patterns and metabolic stability. hyphadiscovery.com The nitrile group, while a key pharmacophoric feature, could potentially be replaced by other small, polar groups like an oxadiazole or a tetrazole, which can also act as hydrogen bond acceptors.

The following table illustrates potential bioisosteric replacements for different moieties of the scaffold.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| 2-Cyanophenyl | Pyridyl, Pyrimidinyl | Mimic aromaticity and introduce H-bond acceptors/donors. nih.gov |

| 2-Cyanophenyl | Bicyclo[1.1.1]pentane | Improve metabolic stability and solubility while maintaining a rigid vector. nih.gov |

| Cyclopropane | Cyclobutane, Oxetane | Alter conformational constraints and physicochemical properties like polarity. nih.gov |

| Amide (-CONH-) | Thioamide (-CSNH-), Triazole | Modify H-bonding capacity and metabolic stability. hyphadiscovery.com |

| Cyano (-CN) | Tetrazole, Oxadiazole | Mimic hydrogen bond accepting properties with different electronic and metabolic profiles. |

Fragment-Based Drug Design and De Novo Design Principles Applied to the Scaffold

Fragment-based drug design (FBDD) is a powerful method for identifying novel lead compounds. This approach involves screening libraries of small, low-complexity molecules ("fragments") to find weak binders to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. whiterose.ac.uk

The this compound scaffold is well-suited for FBDD. The individual components—a cyanophenyl derivative, a cyclopropane carboxylic acid, and an amine—can be considered as fragments themselves. In a successful FBDD campaign against NAMPT, a fragment containing a 2-(pyridin-3-yl)cyclopropanecarboxamide core was identified and subsequently elaborated into a highly potent inhibitor. nih.gov This demonstrates how a cyclopropanecarboxamide (B1202528) fragment can serve as an excellent starting point for lead optimization.

De novo design, a computational method, can also be applied. This involves designing a novel inhibitor based on the three-dimensional structure of the target's binding site. By identifying key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets), algorithms can piece together fragments or build new molecules that are predicted to have high affinity. The well-defined pharmacophoric elements of the this compound scaffold make it an ideal candidate for such computational design strategies.

The table below summarizes data from a study on analogous NAMPT inhibitors, illustrating how systematic modifications based on these design principles can lead to significant improvements in potency.

| Compound | Modification from Parent Scaffold | Biochemical IC50 (µM) | Cell-Based IC50 (µM) |

|---|---|---|---|

| Fragment 13 | Initial Fragment Hit | 51 (K_D) | > 25 |

| Analogue 31 | Addition of sulfonylphenyl group | 0.011 | 0.0022 |

| Analogue 39 | Optimization of sulfonylphenyl substituent | 0.0051 | 0.00049 |

Mechanisms of Biological Action and Molecular Target Identification

Inhibition of Enzyme Systems by N-(2-cyanophenyl)cyclopropanecarboxamide Derivatives

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov This process is a significant mechanism of immune suppression, particularly in the tumor microenvironment, making IDO1 an attractive target for cancer immunotherapy. nih.govrsc.org The general mechanism of IDO1 inhibition by small molecules often involves direct binding to the heme iron in the active site, preventing the binding of tryptophan or oxygen. Many known IDO1 inhibitors feature moieties capable of coordinating with the heme iron. nih.gov

While the this compound scaffold is a subject of medicinal chemistry research, specific studies detailing its derivatives as potent IDO1 inhibitors and their precise mechanism of action are not extensively documented in the available literature. However, the exploration of novel scaffolds for IDO1 inhibition is an active area of research, employing techniques like virtual screening and molecular docking to identify compounds that can effectively bind to the active site. nih.gov The inhibitory mechanism of such novel compounds would likely involve interactions with key residues in the active site and/or coordination with the central heme iron, characteristic of many established IDO1 inhibitors. nih.gov

Derivatives of this compound have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a variety of cellular processes and linked to diseases such as Alzheimer's and cancer. nih.govacs.org The primary mechanism of inhibition by these compounds is competitive binding at the ATP-binding site of the enzyme. nih.gov

A notable example is a series of inhibitors based on the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold. nih.gov In this series, the N-(pyridin-2-yl)cyclopropanecarboxamide fragment acts as the hinge-binding group, a crucial structural element for effective interaction with GSK-3β. nih.govacs.org Kinetic studies of lead compounds from this series have confirmed a competitive mode of inhibition with respect to ATP, indicating that these molecules directly compete with the endogenous substrate for binding to the enzyme's active site. nih.gov For instance, a lead compound from this class demonstrated an IC50 of 70 nM against GSK-3β, with a corresponding Ki value of 60.3 nM. nih.gov This competitive inhibition prevents the phosphorylation of GSK-3β's downstream substrates, thereby modulating the signaling pathways in which it is involved. nih.gov

| Compound Series | Target Enzyme | Mechanism of Inhibition | Key Structural Feature | Potency (IC50/Ki) |

| N-(pyridin-2-yl)cyclopropanecarboxamide derivatives | GSK-3β | Competitive with ATP | N-(pyridin-2-yl)cyclopropanecarboxamide (hinge-binding group) | 70 nM / 60.3 nM |

The selectivity of enzyme inhibitors is a critical factor in their development as therapeutic agents to minimize off-target effects. mdpi.com For derivatives of this compound that are potent GSK-3β inhibitors, their activity against other kinases has been evaluated to determine their selectivity profile.

In studies of N-(pyridin-2-yl)cyclopropanecarboxamide-based GSK-3β inhibitors, lead compounds were tested against a panel of other kinases. nih.gov While these compounds were found to be quite selective for GSK-3β, some level of off-target activity was observed. For example, one potent GSK-3β inhibitor also showed significant inhibition of CDK9 (50% inhibition at a tested concentration) and some activity against TAK1 (20% inhibition) and p70S6k (15% inhibition). nih.gov This indicates that while the primary target is GSK-3β, these compounds can modulate the activity of other kinases to a lesser extent. Such cross-reactivity is an important consideration in drug development, as off-target effects can contribute to both therapeutic and adverse outcomes. mdpi.com The rational design of inhibitors aims to maximize affinity for the primary target while minimizing interactions with other enzymes, particularly those with highly homologous ATP-binding sites. nih.gov

Elucidation of Protein-Ligand Binding Modes

The precise understanding of how this compound derivatives bind to their target enzymes is crucial for rational drug design and optimization. This has been achieved through high-resolution structural studies and computational simulations.

X-ray crystallography provides atomic-level detail of the interactions between a ligand and its protein target. For the N-(pyridin-2-yl)cyclopropanecarboxamide series of GSK-3β inhibitors, the crystal structure of a lead compound in complex with GSK-3β has been solved (PDB ID: 8QJI). nih.gov This structure reveals the precise binding mode within the ATP-binding pocket of the enzyme.

The crystallographic data shows that the N-(pyridin-2-yl)cyclopropanecarboxamide core, which serves as the hinge-binding group, forms key hydrogen bonds with the main chain of Val135 in the hinge region of GSK-3β. nih.gov This interaction anchors the inhibitor in the active site. Further interactions are observed between other parts of the inhibitor and key residues within the binding pocket, which contribute to the high potency of the compound. nih.gov The elucidation of this crystal structure has been instrumental in understanding the structure-activity relationships within this series of inhibitors and provides a template for the design of new, even more potent and selective GSK-3β inhibitors. nih.gov

| PDB ID | Target Protein | Ligand Scaffold | Key Interactions | Resolution (Å) |

| 8QJI | GSK-3β | N-(pyridin-2-yl)cyclopropanecarboxamide | Hydrogen bonds with the main chain of Val135 in the hinge region. | 3.02 |

In conjunction with X-ray crystallography, molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their protein targets. These methods have been applied to understand the interactions of this compound derivatives with their target enzymes.

For GSK-3β inhibitors based on the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold, molecular docking studies were used to predict the binding pose of the inhibitors in the ATP-binding site. These predictions were later confirmed by the X-ray crystal structure. nih.gov Molecular dynamics simulations have also been employed to study the stability of the inhibitor-protein complex and to analyze the key residues involved in the binding. These simulations can reveal the dynamic nature of the interactions and provide insights into the factors that contribute to the selectivity of the inhibitors for GSK-3β over other kinases. By analyzing the interaction energies between the ligand and individual amino acid residues, researchers can identify which residues are critical for binding and selectivity, guiding further optimization of the inhibitor's structure.

Cellular Target Engagement and Pathway Analysis (e.g., CETSA, Biochemical Profiling)

There is no available information from techniques such as the Cellular Thermal Shift Assay (CETSA) or broader biochemical profiling to identify the cellular targets of this compound.

Modulation of Specific Biological Pathways (e.g., Signal Transduction)

There is no available data detailing the modulation of any specific biological pathways, including signal transduction cascades, by this compound.

Advanced Computational Approaches in the Study of N 2 Cyanophenyl Cyclopropanecarboxamide

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, vibrational frequencies, and energies. tandfonline.comresearchgate.net For N-(2-cyanophenyl)cyclopropanecarboxamide, DFT calculations would provide fundamental insights into its intrinsic chemical nature.

Key applications of DFT for this compound would include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This would reveal the preferred spatial orientation of the cyclopropane (B1198618) ring relative to the cyanophenyl group.

Electronic Property Calculation: DFT is used to calculate crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. uantwerpen.be

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electrostatic potential on the molecule's surface. nih.gov For this compound, this would highlight the electron-rich regions (negative potential), such as the oxygen of the carbonyl group and the nitrogen of the cyano group, which are susceptible to electrophilic attack. It would also show electron-deficient regions (positive potential), like the amide hydrogen, which are prone to nucleophilic attack.

Reactivity Descriptors: Based on the electronic properties, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. nih.gov

| Calculated Property | Hypothetical Value (Illustrative) | Significance for this compound |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available electron orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution; derived from the HOMO-LUMO gap. |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Landscape

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and ligand-target interactions.

If a biological target for this compound were identified, MD simulations would be a critical tool to:

Analyze Binding Stability: An MD simulation would be run on the complex of this compound bound to its target protein. The stability of this complex over time (e.g., 100-200 nanoseconds) would be assessed by monitoring metrics like the Root Mean Square Deviation (RMSD). researchgate.net A stable RMSD trajectory would suggest a stable binding mode.

Characterize Ligand-Target Interactions: The simulation trajectory can be analyzed to identify and quantify the specific interactions that stabilize the complex. This includes hydrogen bonds (e.g., involving the amide group), hydrophobic interactions (from the cyclopropane and phenyl rings), and potential π-π stacking interactions. nih.govrsc.org

Explore the Conformational Landscape: MD simulations can reveal the flexibility of the ligand within the binding site and the accessible conformations of the protein-ligand complex. This dynamic information is crucial for understanding the binding mechanism and can guide the design of more potent analogs. osti.gov The simulation can also show how the ligand's presence might induce conformational changes in the target protein.

| Simulation Parameter | Purpose of Analysis | Insight Gained for this compound |

|---|---|---|

| RMSD (Root Mean Square Deviation) | To measure the average change in displacement of atoms for the ligand and protein backbone. | Evaluates the stability of the ligand in the binding pocket over the simulation time. |

| RMSF (Root Mean Square Fluctuation) | To identify the flexibility of individual amino acid residues in the protein. | Highlights which parts of the target protein are most affected by ligand binding. |

| Hydrogen Bond Analysis | To track the formation and breakage of hydrogen bonds over time. | Identifies key hydrogen bond interactions (e.g., with the amide group) that anchor the ligand. |

| Binding Free Energy (MM/GBSA) | To estimate the binding affinity of the ligand to its target. | Provides a quantitative prediction of how strongly the compound binds to its biological target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Machine Learning Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net Machine learning (ML) algorithms are increasingly used to build sophisticated and predictive QSAR models. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity would be required. The process would involve:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape descriptors). For this compound and its analogs, relevant descriptors would capture properties related to its lipophilicity (LogP), electronic properties (dipole moment), and shape.

Model Building: Using the calculated descriptors as independent variables and the biological activity as the dependent variable, an ML algorithm (such as random forest or support vector machines) would be trained to create a predictive model.

Model Validation: The model's predictive power would be rigorously tested using statistical methods to ensure it can accurately predict the activity of new, untested compounds. nih.gov

A validated QSAR model would be invaluable for designing new derivatives of this compound with potentially improved activity by predicting their potency before synthesis. nih.govrsc.org

| Descriptor Class | Example Descriptor | Relevance to this compound Structure |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the overall hydrophobicity, influenced by the cyclopropane and phenyl groups versus the polar amide and nitrile. |

| Topological | Topological Polar Surface Area (TPSA) | Quantifies the polar surface area contributed by the nitrogen and oxygen atoms, affecting membrane permeability. |

| Electronic | Dipole Moment | Represents the molecule's polarity arising from the electronegative C=O and C≡N groups. |

| Constitutional | Number of Rotatable Bonds | Measures molecular flexibility, primarily around the amide bond linkage. |

| Geometrical | Molecular Surface Area | Describes the overall size and shape of the molecule. |

Cheminformatics and Big Data Analytics in Compound Exploration

Cheminformatics combines computer and informational sciences to address a wide range of chemical problems. nih.gov In the study of this compound, cheminformatics and big data analytics would serve as the overarching framework that integrates data from various sources to guide research.

Key applications include:

Chemical Space Analysis: Cheminformatics tools can be used to analyze large chemical databases and understand the "chemical space" around this compound. This involves mapping its properties relative to millions of other known compounds to identify regions of novelty or areas with desirable drug-like properties.

ADMET Prediction: In the early stages, cheminformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. nih.gov These predictions help to flag potential liabilities, such as poor oral bioavailability or potential toxicity, long before any experimental work is done.

Data Integration and Visualization: These platforms can integrate data from computational predictions (like DFT and QSAR) with experimental results, providing a comprehensive profile of the compound. Advanced visualization tools can then be used to analyze these complex, multi-dimensional datasets to identify trends and guide decision-making in the compound development process.

By leveraging these data-driven approaches, researchers can make more informed decisions, prioritize resources effectively, and accelerate the journey of a compound from initial concept to a potential lead molecule.

Future Perspectives and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Methodologies for Enantiopure Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods to produce enantiomerically pure analogues of N-(2-cyanophenyl)cyclopropanecarboxamide is a critical future perspective. Current research in asymmetric synthesis offers several promising strategies.

One major approach involves the asymmetric cyclopropanation of olefins. For instance, cobalt(II)-catalyzed reactions using succinimidyl diazoacetate can produce enantioenriched cyclopropane (B1198618) esters, which are versatile precursors to chiral cyclopropyl (B3062369) carboxamides. organic-chemistry.orgfigshare.com Similarly, chiral-at-metal Rh(III) complexes have been shown to effectively catalyze the [2+1] cyclization of vinyl sulfoxonium ylides to form 1,2,3-trisubstituted chiral cyclopropanes. nih.gov These methods could be adapted to use an appropriate olefin and a diazo reagent to construct the chiral cyclopropane core, which can then be coupled with 2-aminobenzonitrile (B23959) to yield the target enantiopure compound.

Another viable strategy is the chiral resolution of a racemic mixture of this compound or its carboxylic acid precursor. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a cinchona alkaloid, followed by separation and subsequent liberation of the desired enantiomer. nih.gov

Furthermore, chemoenzymatic strategies are emerging as powerful tools for asymmetric synthesis. Engineered enzymes, such as specific variants of myoglobin, can catalyze abiological carbene transfer reactions to produce cyclopropane products with high stereoselectivity. bohrium.com The development of enzymes tailored for the specific substrates required for the synthesis of this compound could provide a highly efficient and environmentally friendly route to its enantiopure forms.

| Asymmetric Synthesis Strategy | Description | Potential Application |

| Catalytic Asymmetric Cyclopropanation | Use of chiral catalysts (e.g., Co(II) or Rh(III) complexes) to stereoselectively form the cyclopropane ring from prochiral precursors. | Direct synthesis of enantiomerically enriched cyclopropane precursors for subsequent amidation. |

| Chiral Resolution | Separation of a racemic mixture by forming diastereomeric derivatives with a chiral auxiliary, followed by separation and removal of the auxiliary. | Isolation of individual enantiomers from a racemic mixture of this compound or its synthetic intermediates. |

| Chemoenzymatic Synthesis | Utilization of engineered enzymes to catalyze the key stereoselective cyclopropanation step. | Green and highly selective production of the chiral cyclopropane core. |

Integration of Multi-Scale Modeling and Experimental Techniques for Comprehensive Understanding

A deeper understanding of the physicochemical properties and potential biological interactions of this compound can be achieved through the integration of computational modeling and experimental techniques. Multi-scale modeling, which combines different levels of theory, is particularly well-suited for this purpose. nih.gov

For studying the compound in a more complex environment, such as in solution or interacting with a biological macromolecule, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are invaluable. acs.orgnih.govmdpi.com In this approach, the chemically active region (e.g., the compound and the immediate residues of a protein's active site) is treated with a high level of QM theory, while the larger environment is described using more computationally efficient molecular mechanics (MM) force fields. nih.gov This allows for the accurate modeling of interactions, such as hydrogen bonding and electrostatic interactions, that may govern the binding of this compound to a biological target.

These computational predictions can then be validated and refined through experimental techniques. The combination of theoretical calculations with experimental data will be crucial for building a comprehensive understanding of this compound.

Exploration of Novel Biological Targets and Mechanistic Diversification

While the specific biological activities of this compound are not yet extensively documented, the structural motifs present in the molecule suggest several promising avenues for exploration. The N-acyl aminobenzonitrile scaffold is a key feature in a number of biologically active compounds, including some histone deacetylase (HDAC) inhibitors. frontiersin.org HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govresearchgate.netmdpi.com Therefore, screening this compound and its analogs for activity against various HDAC isoforms is a logical and promising direction.

Furthermore, related N-phenyl cyclopropanecarboxamide (B1202528) derivatives containing a cyanopyridine moiety have been investigated for their antimicrobial properties. researchgate.net This suggests that this compound could also be explored for potential antibacterial or antifungal activities.

The broader chemical space of cyanophenyl and cyclopropane-containing molecules encompasses a wide range of biological targets. For instance, compounds with a cyanophenyl group have been developed as aromatase and sulfatase inhibitors, which are relevant in hormone-dependent cancers. nih.govnih.gov The cyclopropane moiety is a rigid scaffold that can confer enhanced metabolic stability and potency, and it has been incorporated into inhibitors of various enzymes, including anaplastic lymphoma kinase (ALK) and c-Met kinase. acs.orgnih.gov The unique combination of these two groups in this compound could lead to novel mechanisms of action or polypharmacology, where the compound interacts with multiple targets.

| Potential Biological Target Class | Rationale for Exploration | Therapeutic Area |

| Histone Deacetylases (HDACs) | Structural similarity to known HDAC inhibitors containing the N-acyl aminobenzonitrile moiety. | Oncology |

| Microbial Enzymes | Documented antimicrobial activity of related N-phenyl cyclopropanecarboxamide derivatives. | Infectious Diseases |

| Kinases (e.g., ALK, c-Met) | The cyclopropane scaffold is present in known kinase inhibitors, providing conformational rigidity. | Oncology |

| Steroidogenic Enzymes (e.g., Aromatase) | The cyanophenyl group is a key pharmacophore in some aromatase inhibitors. | Oncology |

Application of Advanced Analytical Techniques for Mechanistic Insights

A detailed understanding of the reaction mechanisms, metabolic pathways, and target interactions of this compound will rely on the application of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and for studying dynamic processes. researchgate.nettandfonline.comresearchgate.net Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to unambiguously confirm the structure of synthetic analogs and to study their conformation in solution. Furthermore, NMR can be used to investigate the binding of the compound to a target protein, providing information on the binding site and the conformational changes that occur upon binding.

Mass spectrometry (MS) is another indispensable tool. docbrown.info High-resolution mass spectrometry can be used to confirm the elemental composition of novel analogs. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can aid in its identification and in the characterization of its metabolites. acs.orgacs.org Specialized MS techniques, such as reaction chromato-mass spectrometry, can provide insights into the reactivity of the cyclopropane ring under various conditions. nist.gov

Rational Design of Analogs with Tailored Biological Selectivity and Potency

Once a promising biological activity is identified, the principles of rational drug design can be applied to develop analogs of this compound with improved properties. nih.gov182.160.97 This involves a systematic investigation of the structure-activity relationships (SAR) of the molecule. researchgate.netfrontiersin.orgmdpi.com